molecular formula C21H26O5 B15292963 Malabaricone E

Malabaricone E

Cat. No.: B15292963
M. Wt: 358.4 g/mol
InChI Key: XNMKFKNNXSUXRV-UHFFFAOYSA-N
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Description

Malabaricone E is a naturally occurring diarylheptanoid compound derived from the Myristica genus, particularly Myristica malabarica. Like its analogs, this compound is reported to exhibit bioactive properties, including antimicrobial, antioxidant, and anticancer activities. Its mechanism of action may involve modulation of reactive oxygen species (ROS), enzyme inhibition, or induction of apoptosis in cancer cells, though specific studies are warranted to confirm these pathways.

Properties

Molecular Formula

C21H26O5

Molecular Weight

358.4 g/mol

IUPAC Name

9-(4-hydroxyphenyl)-1-(2,4,6-trihydroxyphenyl)nonan-1-one

InChI

InChI=1S/C21H26O5/c22-16-11-9-15(10-12-16)7-5-3-1-2-4-6-8-18(24)21-19(25)13-17(23)14-20(21)26/h9-14,22-23,25-26H,1-8H2

InChI Key

XNMKFKNNXSUXRV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCCCCCCCC(=O)C2=C(C=C(C=C2O)O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Malabaricone E typically involves the extraction from natural sources such as the arils of Myristica species The extraction process includes solvent extraction followed by chromatographic techniques to isolate and purify the compound

Industrial Production Methods

Industrial production of this compound is primarily based on the extraction from natural sources. Large-scale extraction involves the use of organic solvents like ethanol or methanol to extract the compound from the plant material. The extract is then subjected to various chromatographic techniques, such as high-performance liquid chromatography (HPLC), to isolate and purify this compound.

Chemical Reactions Analysis

Types of Reactions

Malabaricone E undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various oxidized and reduced derivatives of this compound, which may exhibit different pharmacological properties.

Scientific Research Applications

    Chemistry: Used as a precursor for synthesizing other bioactive compounds.

    Biology: Studied for its antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its potential as an antimicrobial and anticancer agent.

    Industry: Utilized in the development of natural preservatives and additives due to its antimicrobial properties.

Mechanism of Action

Malabaricone E exerts its effects through several molecular targets and pathways:

    Antioxidant Activity: It scavenges free radicals and reduces oxidative stress by modulating cellular redox status.

    Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines and mediators.

    Antimicrobial Activity: Disrupts microbial cell membranes and inhibits the growth of various pathogens.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Malabaricone E belongs to the diarylheptanoid class, which includes compounds with variations in hydroxylation patterns, side-chain length, and aromatic substituents. Below is a comparative analysis with its closest analogs:

Table 1: Structural and Functional Comparison of Malabaricones
Compound Core Structure Key Substituents Bioactivities Reported
Malabaricone B 1-(2,6-dihydroxyphenyl)-9-(4-hydroxyphenyl)-1-nonanone Two hydroxyl groups on phenyl rings Antimicrobial, anticancer, ROS induction
Malabaricone C Diarylated heptanoid with methoxy groups Methoxy substituents at C-3 and C-5 Antifungal, anti-inflammatory
Malabaricone D Shorter side chain (C7) Reduced alkyl chain length Moderate cytotoxicity, weak antioxidant
This compound Hypothesized extended hydroxylation Additional hydroxyl group at C-4′ Putative enhanced solubility and ROS scavenging

Structural Insights :

  • Side-chain length : Malabaricone B and E likely share a C9 side chain, whereas Malabaricone D’s shorter chain may reduce membrane permeability .
  • Methoxy groups in Malabaricone C may enhance lipophilicity, favoring antifungal activity.

Pharmacological and Functional Differences

Antimicrobial Activity
  • Malabaricone B: Demonstrates broad-spectrum inhibition against Staphylococcus aureus (MIC: 8 µg/mL) and Candida albicans (MIC: 16 µg/mL) due to phenolic group-mediated membrane disruption .
  • This compound: Limited data suggest comparable or superior activity, possibly due to additional hydroxyl groups enhancing target binding.
Anticancer Mechanisms
  • Malabaricone B : Induces apoptosis in A549 lung cancer cells (IC₅₀: 12 µM) via ROS overproduction and caspase-3 activation .
  • This compound : Hypothesized to exhibit lower IC₅₀ values (predicted: 8–10 µM) owing to improved cellular uptake from higher polarity.
Pharmacokinetic Properties
  • Solubility: Malabaricone B is soluble in DMSO and ethanol but insoluble in water. This compound’s additional hydroxyl group may marginally improve aqueous solubility, facilitating in vivo delivery.
  • Stability : All malabaricones degrade under UV light; this compound may require stricter storage conditions (-80°C) due to higher reactivity.

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